molecular formula C7H13N3O2S B1430290 1-(2-methylpropyl)-1H-imidazole-4-sulfonamide CAS No. 1461706-74-0

1-(2-methylpropyl)-1H-imidazole-4-sulfonamide

Cat. No. B1430290
M. Wt: 203.26 g/mol
InChI Key: PEANEMOFABATCG-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its role or use in scientific research or industry.



Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved in the synthesis process.



Molecular Structure Analysis

This involves determining the 3D structure of the molecule, which can be done using techniques like X-ray crystallography, NMR spectroscopy, or computational methods.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties.


Scientific Research Applications

Antiparasitic Bioactivity

Research indicates that imidazole derivatives, including 1-(2-methylpropyl)-1H-imidazole-4-sulfonamide, exhibit significant antiparasitic bioactivity. Specifically, these compounds have been tested in vitro against unicellular parasites such as Giardia intestinalis, Trichomonas vaginalis, and Entamoeba histolytica, showing promising results. The bioactivity of these compounds is attributed to their structure, and they have been considered as potential alternatives to traditional antiparasitic drugs like benznidazole (Hernández-Núñez et al., 2009).

Chemical Synthesis and Labeling

The compound and its derivatives have been synthesized for various applications, including the preparation of potent lymphocyte function-associated antigen-1 antagonists. These derivatives were labeled with stable isotopes and carbon-14 for drug metabolism and pharmacokinetics studies, indicating their significance in biomedical research (Latli et al., 2011).

Coordination Chemistry

Imidazole derivatives, including 1-(2-methylpropyl)-1H-imidazole-4-sulfonamide, have been used in coordination chemistry, specifically in the synthesis of nickel complexes. These compounds undergo structural rearrangements and interactions with metals, contributing to the field of material science and offering potential applications in catalysis and material synthesis (Bermejo et al., 2000).

Antimicrobial and Antiproliferative Properties

Imidazole sulfonamide derivatives have been synthesized and tested for their antimicrobial and antiproliferative activities. These compounds have shown effectiveness against various human cell lines, indicating their potential use in developing new therapeutic agents for treating infections and diseases (Shimaa M. Abd El-Gilil, 2019).

Safety And Hazards

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Future Directions

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Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For a less-known compound, some of this information might not be available. If you have a specific compound that is well-studied or widely recognized, I might be able to provide more detailed information.


properties

IUPAC Name

1-(2-methylpropyl)imidazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2S/c1-6(2)3-10-4-7(9-5-10)13(8,11)12/h4-6H,3H2,1-2H3,(H2,8,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEANEMOFABATCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(N=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801240708
Record name 1H-Imidazole-4-sulfonamide, 1-(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801240708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methylpropyl)-1H-imidazole-4-sulfonamide

CAS RN

1461706-74-0
Record name 1H-Imidazole-4-sulfonamide, 1-(2-methylpropyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1461706-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole-4-sulfonamide, 1-(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801240708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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